molecular formula C25H27ClN2 B1204245 Meclizine CAS No. 569-65-3

Meclizine

Cat. No.: B1204245
CAS No.: 569-65-3
M. Wt: 390.9 g/mol
InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
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Description

Meclizine, also known as this compound, is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound is available over-the-counter and by prescription under various brand names, including Bonine and Antivert .

Mechanism of Action

Target of Action

Meclozine primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the central nervous system. Meclozine also interacts with vestibular end-organ receptors .

Mode of Action

Meclozine acts as an antagonist at the histamine H1 receptors . It inhibits signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . Additionally, it prevents the activation of central cholinergic pathways . Meclozine may also decrease the labyrinth excitability and vestibular stimulation .

Biochemical Pathways

Meclozine’s action affects the mitogen-activated protein kinase (MAPK) family signaling cascades in chondrocytes . It attenuates the MARK pathway in mammalian chondrocytes and ameliorates FGF2-induced bone hyperossification . Meclozine also inhibits the FGF2-induced upregulation of MAPK signaling in chondrocytes .

Pharmacokinetics

Meclozine is taken orally and its effects generally begin in an hour and last for up to a day . It has a bioavailability of 22 - 32% and an elimination half-life of 5-6 hours . It is metabolized in the liver via the CYP2D6 enzyme .

Result of Action

Meclozine’s action results in the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system . Meclozine also ameliorates FGF2-induced bone hyperossification in larval zebrafish .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like Meclozine. Factors such as lifestyle, diet, illnesses, and even the mode of delivery can influence the composition of gut microbiota and are responsible for high inter-individual differences in species and subspecies . These factors can potentially influence the metabolism and efficacy of Meclozine.

Biochemical Analysis

Biochemical Properties

Meclozine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to histamine H1 receptors, thereby inhibiting the action of histamine in the body . This interaction prevents the activation of histamine receptors, which are involved in allergic reactions and motion sickness. Additionally, meclozine interacts with muscarinic receptors, contributing to its antiemetic properties .

Cellular Effects

Meclozine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking histamine H1 receptors, meclozine reduces the excitability of neurons in the vestibular system, thereby alleviating symptoms of vertigo and motion sickness . It also affects the expression of genes involved in inflammatory responses, reducing inflammation and associated symptoms.

Molecular Mechanism

The molecular mechanism of meclozine involves its binding interactions with histamine H1 receptors and muscarinic receptors. By binding to these receptors, meclozine inhibits their activation, leading to a decrease in intracellular calcium levels and subsequent reduction in neuronal excitability . This inhibition of receptor activation also results in the suppression of inflammatory gene expression, contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meclozine change over time. The stability of meclozine is influenced by factors such as pH, temperature, and light exposure . Degradation products of meclozine have been identified and separated using high-performance liquid chromatography (HPLC) methods . Long-term effects of meclozine on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of meclozine vary with different dosages in animal models. At therapeutic doses, meclozine effectively alleviates symptoms of motion sickness and vertigo without significant adverse effects . At higher doses, meclozine may cause toxic effects, including sedation, confusion, and amnesia . Threshold effects have been observed, indicating that the therapeutic window for meclozine is relatively narrow.

Metabolic Pathways

Meclozine is metabolized in the liver through various metabolic pathways. It undergoes oxidation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . Enzymes such as cytochrome P450 play a crucial role in the metabolism of meclozine, influencing its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Meclozine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Meclozine’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake, leading to its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of meclozine is primarily in the cytoplasm and cell membrane. It does not undergo significant post-translational modifications that direct it to specific compartments or organelles . The activity and function of meclozine are largely determined by its interactions with cell surface receptors and intracellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Meclizine can be synthesized through a multi-step process involving the reaction of 1-(4-chlorophenyl)-1-phenylethylamine with 1-(3-methylbenzyl)piperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, meclozine is often produced using solid dispersion techniques to enhance its solubility and bioavailability. One common method involves the fusion of meclozine with a carrier like mannitol. The mixture is then subjected to various analytical techniques, including infrared spectroscopy and differential scanning calorimetry, to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Meclizine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meclizine is unique in its relatively lower sedative effects compared to other first-generation antihistamines like diphenhydramine. It also has a longer duration of action, making it more suitable for extended relief from motion sickness and vertigo .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
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InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
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Molecular Formula

C25H27ClN2
Source PubChem
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Related CAS

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride)
Record name Meclozine [INN]
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DSSTOX Substance ID

DTXSID0023242
Record name Meclizine
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Molecular Weight

390.9 g/mol
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Physical Description

Solid
Record name Meclizine
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Boiling Point

230 °C @ 2 MM HG
Record name MECLIZINE
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Solubility

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L
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Mechanism of Action

Vomiting is a centrally regulated reflex mechanism that initiates from the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla. Motion sickness is also regulated by CTZ. The blood-brain barrier near the CTZ is relatively permeable to circulating mediators and CTZ can transmit impulses to vomiting center located in the brainstem. Different receptors responding to different factors, including histamine, 5-HT, enkephalins, substance P, and dopamine, are expressed along the brainstem to activate respective pathways and contribute to the control of vomiting. Histamine H1 receptors are expressed on the vestibular nuclei and nucleus of the solitary tract (NTS) that are activated by motion sickness and stimuli from the pharynx and stomach. When activated, H1 receptor signaling from these nuclei is transmitted to the CTZ and vomiting centre. Through its antagonistic action on the H1 receptors, meclizine primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center. Meclizine may also decrease the labyrinth excitability and vestibular stimulation., HI-RECEPTOR BLOCKERS HAVE ESTABLISHED & VALUED PLACE IN SYMPTOMATIC TREATMENT OF...ALLERGIC DISEASES, IN WHICH THEIR USEFULNESS...ATTRIBUTABLE TO THEIR ANTAGONISM OF HISTAMINE. ...CENTRAL PROPERTIES OF SOME...ARE OF...THERAPEUTIC VALUE...IN SUPPRESSING MOTION SICKNESS. /H1-RECEPTOR BLOCKERS/, Meclizine has CNS depressant, anticholinergic, antiemetic, antispasmodic, and local anesthetic effects in addition to antihistaminic activity. The drug depresses labyrinth excitability and conduction in vestibular-cerebellar pathways. The antiemetic and antimotion-sickness actions of meclizine result, at least in part, from its central anticholinergic and CNS depressant properties.
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CAS No.

569-65-3, 163837-49-8
Record name Meclizine
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Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
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Melting Point

217-224
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of meclozine in the context of skeletal dysplasias?

A1: Meclozine has been identified as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling. [, , , ] FGFR3 negatively regulates bone elongation, and its overactivation due to genetic mutations leads to various skeletal dysplasias like achondroplasia (ACH). [, , ] By attenuating this abnormally activated FGFR3 signaling, meclozine promotes chondrocyte proliferation and differentiation, thereby improving bone growth. [, ]

Q2: How does meclozine affect the FGFR3 signaling pathway at the molecular level?

A2: While the exact binding site of meclozine on FGFR3 remains to be fully elucidated, studies suggest that it downregulates the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule of the FGFR3 pathway. [, ] Interestingly, meclozine doesn't seem to affect the phosphorylation of MEK, another molecule upstream of ERK in the pathway. [] This suggests that meclozine might exert its inhibitory effect at the level of ERK or downstream of MEK. []

Q3: What is the role of the mitogen-activated protein kinase (MAPK) pathway in meclozine's effects on bone growth?

A3: The MAPK pathway is a critical downstream target of FGFR3 signaling in chondrocytes. [, ] Meclozine has been shown to attenuate the FGF2-induced upregulation of MAPK signaling in chondrocytes. [] This suggests that meclozine's positive effects on bone growth could be partially mediated by its modulation of the MAPK pathway, counteracting the excessive signaling caused by FGFR3 activation. [, ]

Q4: What is the molecular formula and weight of meclozine?

A4: Meclozine has the molecular formula C25H27ClN2 and a molecular weight of 390.9 g/mol.

Q5: Is there any spectroscopic data available for meclozine?

A5: While specific spectroscopic data wasn't provided in the reviewed research, structural characterization of meclozine and its metabolites has been performed using various spectroscopic techniques. [, ] These techniques likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are routinely employed for the structural elucidation of organic compounds.

Q6: What preclinical evidence supports the use of meclozine for skeletal dysplasias?

A6: In a mouse model of achondroplasia (ACH), oral administration of meclozine demonstrated significant improvement in longitudinal bone growth. [, , , ] Specifically, meclozine increased the length of the body, cranium, and long bones. [] Furthermore, it ameliorated bone quality defects, restored the growth plate structure, and improved trabecular parameters. [] These findings suggest potential therapeutic benefits of meclozine for ACH and possibly other FGFR3-related skeletal dysplasias.

Q7: Has meclozine shown any efficacy in conditions other than skeletal dysplasias?

A7: Interestingly, meclozine has demonstrated anti-inflammatory properties in preclinical models of acne. [] It was found to reduce the production of pro-inflammatory cytokines in human keratinocytes and monocytes stimulated with Cutibacterium acnes. [] Additionally, meclozine decreased inflammation in a mouse ear model of C. acnes-induced inflammation. [] These findings suggest a potential for meclozine as a topical treatment for acne.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of meclozine?

A8: While specific ADME data from the provided research isn't included, studies have shown that meclozine is well-absorbed after oral administration. [, , ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites. [, , ] These metabolites are subsequently excreted primarily in urine and feces. [, ]

Q9: What analytical methods have been used to quantify meclozine in biological samples?

A9: Various analytical methods have been employed to quantify meclozine, including gas chromatography-mass spectrometry (GC-MS), [] ultra-performance liquid chromatography (UPLC), [, ] and conductometric titration. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of meclozine concentrations in various matrices.

Q10: Have any methods been developed for the analysis of meclozine impurities?

A10: Yes, micellar UPLC methods have been developed for the simultaneous determination of meclozine and its impurity, 4-chlorobenzophenone. [] These methods are crucial for quality control during drug development and manufacturing, ensuring the purity and safety of meclozine-containing products. []

Q11: What are the key areas for future research on meclozine?

A11: Further research should focus on:

    Q12: What is the current status of meclozine as a potential therapeutic for skeletal dysplasias?

    A12: While preclinical studies on meclozine have shown promising results, further research, particularly well-designed clinical trials, is necessary to establish its efficacy and safety in humans with skeletal dysplasias. [, ]

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